![molecular formula C15H29N3O4 B13613776 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or slight heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.
Aplicaciones Científicas De Investigación
3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid involves the protection of amine groups by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
- 6-((3-(4-(tert-butoxy)carbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
What sets 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid apart is its specific structure, which includes a piperazine ring and a propanoic acid moiety. This unique combination of functional groups makes it particularly useful in the synthesis of peptides and other biologically active molecules.
Propiedades
Fórmula molecular |
C15H29N3O4 |
|---|---|
Peso molecular |
315.41 g/mol |
Nombre IUPAC |
3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-15(2,3)22-14(21)16-6-4-7-17-9-11-18(12-10-17)8-5-13(19)20/h4-12H2,1-3H3,(H,16,21)(H,19,20) |
Clave InChI |
VAQFWTZSBTYDHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN1CCN(CC1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)
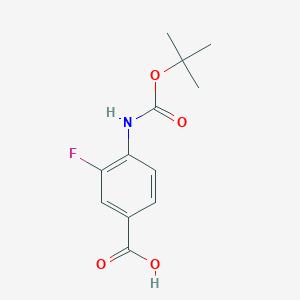
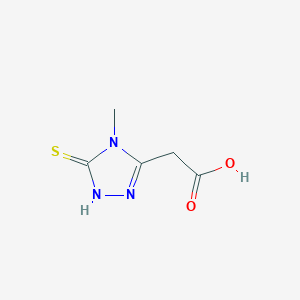

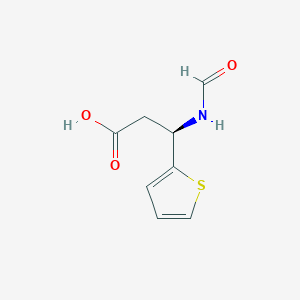
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)



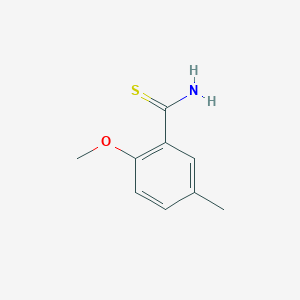
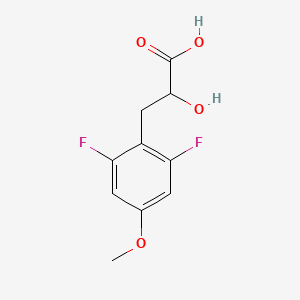
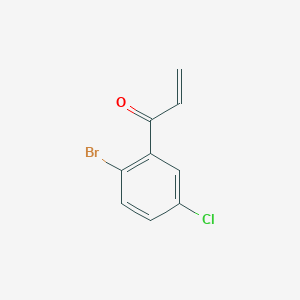
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)

